![molecular formula C20H16N2O6 B2388907 2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one CAS No. 923139-31-5](/img/structure/B2388907.png)
2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one is a synthetic compound that belongs to the class of furochromones. It has been extensively studied in the field of medicinal chemistry due to its various biological activities.
Applications De Recherche Scientifique
Sequential Colorimetric Recognition
A study highlights the design and synthesis of a chemo-sensor based on asymmetric coumarin-conjugated naphthol groups for the selective colorimetric detection of Cu2+ ions in aqueous solutions. This sensor exhibits a visible color change from yellow to orange upon the presence of Cu2+, demonstrating the compound's application in environmental monitoring and chemical sensing (Jo et al., 2014).
Novel Synthesis Approaches
Research has developed efficient methods for synthesizing substituted furo[3,2-c]chromen-4-ones through a four-component reaction. This synthesis involves a sequential Michael addition and nucleophilic addition, indicating the compound's utility in creating biologically relevant structures (Zhou et al., 2013).
Biological Activities
Studies on coordination compounds of similar structures have revealed their potential antimicrobial and cytotoxic activities. For example, compounds synthesized from 4-hydroxy-3-nitro-2H-chromen-2-one and mixed ligand complexes showed marginal antimicrobial activity but good cytotoxic activity (Aiyelabola et al., 2017).
Catalytic Applications
Research into novel polystyrene-supported catalysts for Michael additions, using related compounds, underscores the importance of these structures in facilitating environmentally friendly chemical synthesis. This research not only advances the synthesis of valuable pharmaceuticals but also emphasizes the role of such compounds in developing sustainable catalytic processes (Alonzi et al., 2014).
Antibacterial Effects
The synthesis and characterization of new derivatives of 4-hydroxy-chromen-2-one have demonstrated significant antibacterial activity. These findings highlight the compound's potential in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Propriétés
IUPAC Name |
2-(2-methoxyethylamino)-3-(3-nitrophenyl)furo[3,2-c]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c1-26-10-9-21-19-16(12-5-4-6-13(11-12)22(24)25)17-18(28-19)14-7-2-3-8-15(14)27-20(17)23/h2-8,11,21H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKFBKSUYUAULA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2388824.png)
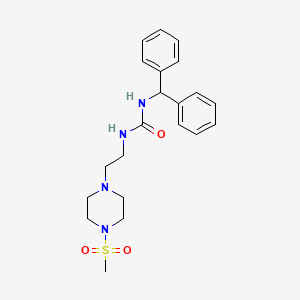
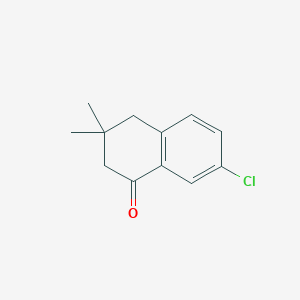
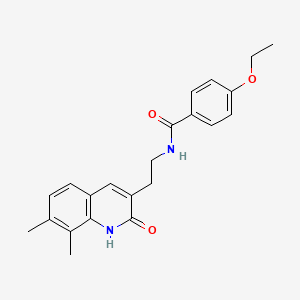

![ethyl 2-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2388832.png)
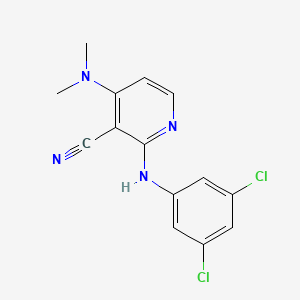
![N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)
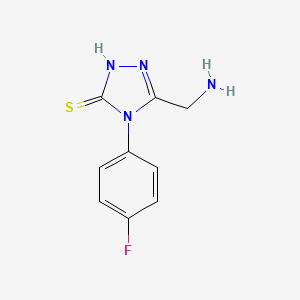
![2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2388840.png)

![N-[1-(2-methoxyphenyl)ethyl]-N-methylamine](/img/structure/B2388842.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2388845.png)
![N-(3-Methoxyphenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2388847.png)